9-(3,4-二甲苯基)-2-(2-甲苯基)-8-氧代-7H-嘌呤-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

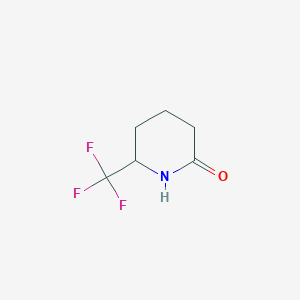

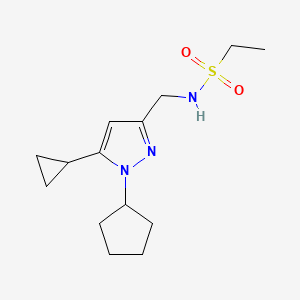

The compound 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative, which is a class of molecules that are widely studied for their diverse biological activities and potential therapeutic applications. Purine derivatives are known to interact with various biological targets, including receptors and enzymes, which makes them of significant interest in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related purine derivatives and their synthesis, properties, and receptor binding activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of purine derivatives often involves the formation of the purine ring followed by functionalization at various positions to achieve the desired substitution pattern. For instance, the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, a related compound, is described in one of the papers, where carbon-14 labeling is introduced through carbonation of a dihalo-phenyl Grignard or organolithium reagent . This method could potentially be adapted for the synthesis of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide by choosing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-methylphenyl groups at the respective positions on the purine ring.

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. The presence of substituents on the purine ring can significantly influence the compound's binding affinity to biological targets. For example, in the series of 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, the introduction of a m-formamido group and an 8-bromo substituent resulted in a compound with potent benzodiazepine receptor binding activity . This suggests that the molecular structure of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, with its specific substituents, could also exhibit significant interactions with biological targets.

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the substituents present on the molecule. The papers do not provide specific reactions for the compound , but they do offer insights into the types of chemical reactions that purine derivatives may undergo. For example, the nucleophilic substitution reaction used to prepare a new aromatic dicarboxylic acid in one study could be relevant for modifying the purine core of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide to introduce additional functional groups or to create derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, thermal stability, and optical transparency, are important for their practical applications. The polyamides containing xanthene units and methyl pendant groups described in one paper exhibited high thermal stability, solubility in polar aprotic solvents, and optical transparency . These properties are relevant when considering the potential applications of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, as they can affect its formulation, processing, and performance in a given application.

科学研究应用

化学合成和结构分析

关于该化合物的研究的一个基础方面涉及其合成和结构表征。研究探索了甲酰胺衍生物的合成,包括类似于所讨论化合物的嘌呤基结构,重点关注产生对各种癌细胞系具有潜在细胞毒活性的化合物的的方法(Deady等人,2003年)。这条研究途径提供了关于该化合物在开发新型治疗剂中的用途的见解。

电致变色和光物理性质

对嘌呤化合物衍生物的研究也针对其电致变色和光物理性质。例如,对带有侧基二甲氧基取代的三苯胺(TPA)单元的芳香族聚酰胺的研究揭示了它们的强UV-vis吸收带和光致发光光谱,显示出电致变色应用的潜力(Chang和Liou,2008年)。这些发现表明该化合物与材料科学相关,特别是在开发具有特定光学和电化学性质的新型材料方面。

生物活性和机制

嘌呤衍生物的生物活性是一个重要的兴趣领域,一些衍生物显示出作为植物生长调节剂的希望(El-Bayouki等人,2013年)。该应用对于农业研究至关重要,为提高作物产量和更有效地管理植物病害提供了一条途径。

先进材料开发

对含有氧杂蒽和其他嘌呤衍生单元的芳香族聚酰胺的进一步研究证明了它们的高热稳定性、溶解性和机械强度,标志着它们成为各种工业应用中先进材料的候选者(Sheng等人,2009年)。这些材料在开发用于电子、涂层以及作为复合材料一部分的新型聚合物方面可能至关重要。

属性

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-11-8-9-14(10-13(11)3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVUEWPLMJIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)